molecular formula C9H6ClF3O2 B1356048 4-Methoxy-2-(trifluoromethyl)benzoyl chloride CAS No. 98187-17-8

4-Methoxy-2-(trifluoromethyl)benzoyl chloride

Cat. No. B1356048
CAS RN: 98187-17-8
M. Wt: 238.59 g/mol
InChI Key: MYGJNVNUYJLTOZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a reactive acylating agent . It can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride is C9H6ClF3O2 . The molecular weight is 238.59 .


Chemical Reactions Analysis

4-Methoxybenzoyl chloride, a similar compound, can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It can also react with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism . Another similar compound, 4-(Trifluoromethyl)benzoyl chloride, undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Physical And Chemical Properties Analysis

4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a liquid at ambient temperature . It has a refractive index of 1.5145 . It is moisture sensitive .

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethyl)benzoyl chloride is an important raw material used in organic synthesis . It can be used to create a variety of organic compounds, including those with complex structures.

Pharmaceuticals

This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the field of agrochemicals, 4-(Trifluoromethyl)benzoyl chloride is used as an intermediate . It can be used in the production of pesticides, herbicides, and other agricultural chemicals.

Dyestuff

This compound is used in the production of dyestuffs . It can contribute to the creation of new colors and improve the properties of existing ones.

Visible-Light Photocatalysis

4-Methoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis . This process can be used to synthesize various heterocyclic compounds.

Synthesis of Acylphosphine Ligands

This compound can be used to synthesize acylphosphine ligands . These ligands can then be used in the rhodium-catalyzed hydrosilylation of alkenes, a useful reaction in organic chemistry.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . When heated to decomposition, it emits acrid smoke and irritating fumes .

Mechanism of Action

Target of Action

4-Methoxy-2-(trifluoromethyl)benzoyl chloride is a reactive acylating agent . Its primary targets are carboxylic acids, alcohols, and amines . These targets play crucial roles in various biochemical reactions, serving as intermediates in the synthesis of a wide range of compounds.

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, 4-Methoxy-2-(trifluoromethyl)benzoyl chloride reacts with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . This interaction results in the formation of new bonds and the modification of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride. For instance, its reactivity suggests that it may be sensitive to factors such as pH and the presence of nucleophiles. Additionally, it should be stored under dry inert gas, protected from humidity and water, and used only in a well-ventilated area .

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGJNVNUYJLTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560874
Record name 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethyl)benzoyl chloride

CAS RN

98187-17-8
Record name 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
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